molecular formula C12H13N3O2 B11813815 Ethyl 3-(p-tolyl)-1H-1,2,4-triazole-5-carboxylate

Ethyl 3-(p-tolyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B11813815
M. Wt: 231.25 g/mol
InChI Key: JPOMAQCZEYZCJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(p-tolyl)-1H-1,2,4-triazole-5-carboxylate is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a p-tolyl group (a benzene ring substituted with a methyl group), and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(p-tolyl)-1H-1,2,4-triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate with p-tolyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions, and in the presence of a base like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(p-tolyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methyl group on the p-tolyl ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    p-Toluic acid derivative.

    Reduction: Ethyl 3-(p-tolyl)-1H-1,2,4-triazole-5-methanol.

    Substitution: Various substituted triazole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 3-(p-tolyl)-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of Ethyl 3-(p-tolyl)-1H-1,2,4-triazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing its binding affinity and specificity. The p-tolyl group can enhance lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Ethyl 3-(p-tolyl)-1H-1,2,4-triazole-5-carboxylate can be compared with other triazole derivatives:

    Ethyl 3-(phenyl)-1H-1,2,4-triazole-5-carboxylate: Similar structure but with a phenyl group instead of a p-tolyl group.

    Ethyl 3-(m-tolyl)-1H-1,2,4-triazole-5-carboxylate: Similar structure but with a methyl group in the meta position.

    Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate: Similar structure but with a methyl group in the ortho position.

The uniqueness of this compound lies in the specific positioning of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity.

Biological Activity

Ethyl 3-(p-tolyl)-1H-1,2,4-triazole-5-carboxylate is an organic compound belonging to the class of triazoles, characterized by its unique structural features that contribute to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H13N3O2
  • Molecular Weight : 231.25 g/mol
  • IUPAC Name : Ethyl 3-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxylate
  • Canonical SMILES : CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)C(=C)C

The compound features a triazole ring and an ethyl ester functionality, which are known for their roles in various biological interactions.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Demonstrated potential as an antibacterial and antifungal agent. Research indicates that compounds with triazole moieties can inhibit the growth of various pathogens by disrupting essential cellular processes.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess antiproliferative effects against certain cancer cell lines. The mechanism often involves the inhibition of cell cycle progression and induction of apoptosis in malignant cells .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit cytochrome P450 enzymes in fungi, which are crucial for ergosterol synthesis—a key component of fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately cell death.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Characteristics
Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylateC12H13N3O2Exhibits different antimicrobial properties due to ortho substitution.
Ethyl 3-(m-tolyl)-1H-1,2,4-triazole-5-carboxylateC12H13N3O2Variations in biological activity linked to meta substitution.
Methyl 1H-1,2,4-triazole-3-carboxylateC6H6N4O2Smaller structure; serves as a precursor for bioactive compounds like Ribavirin.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various triazole derivatives including this compound against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Evaluation of Antiproliferative Effects

In vitro studies conducted on human tumor cell lines revealed that this compound inhibited cell proliferation with IC50 values ranging from low micromolar to sub-micromolar concentrations. The study highlighted the compound's potential as a lead candidate for anticancer drug development .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 3-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C12H13N3O2/c1-3-17-12(16)11-13-10(14-15-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,13,14,15)

InChI Key

JPOMAQCZEYZCJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.